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YMR26 protein

Cat. No.: B1176625
CAS No.: 136250-18-5
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Description

Identification and Nomenclature of YMR26 Protein

The protein initially identified as YMR26 in Saccharomyces cerevisiae is systematically named YGR076C. It is also widely known as MRPL25, standing for Mitochondrial Ribosomal Protein, Large subunit 25. Other aliases include YmL25 and AFO1 (aging factor one) alliancegenome.orgyeastgenome.org. The gene encoding this protein is located on chromosome VII alliancegenome.org. Early research involved cloning the nuclear gene for this mitochondrial ribosomal protein using hybridization techniques based on its N-terminal amino acid sequence nih.gov.

The various names associated with this protein reflect different aspects of its discovery and observed functions. MRPL25 designates its role as a component of the large subunit of the mitochondrial ribosome alliancegenome.orgyeastgenome.org. AFO1 highlights its implication in cellular aging processes yeastgenome.orgnih.gov.

Biological Significance of Mitochondrial Ribosomal Proteins in Eukaryotic Cells

Mitochondrial ribosomal proteins (MRPs) are fundamental for the synthesis of the 13 proteins encoded by mitochondrial DNA in eukaryotes mdpi.comfrontiersin.org. These mitochondrially encoded proteins are predominantly hydrophobic subunits essential for the assembly and function of the inner mitochondrial membrane protein complexes involved in oxidative phosphorylation (OXPHOS), the primary process for ATP generation in aerobic respiration mdpi.comfrontiersin.org.

MRPs are encoded by nuclear genes, synthesized in the cytoplasm, and subsequently imported into the mitochondria for assembly into the mitoribosomes mdpi.comencyclopedia.pub. Unlike cytoplasmic ribosomes, mitoribosomes have a higher protein-to-rRNA ratio and their composition and structure can vary significantly across different eukaryotic lineages encyclopedia.pubresearchgate.net. This diversity underscores the evolutionary adaptations of mitochondrial translation machinery.

The proper functioning of mitochondrial translation, mediated by MRPs like YMR26, is critical for maintaining mitochondrial function and cellular viability. Dysfunction or alterations in MRPs can lead to impaired mitochondrial respiration and have been linked to various diseases in higher eukaryotes mdpi.comfrontiersin.org. In yeast, mitochondrial function is essential for growth on non-fermentable carbon sources nih.gov.

Historical Context and Key Discoveries in this compound Research

Early research into mitochondrial ribosomal proteins in Saccharomyces cerevisiae laid the groundwork for understanding the composition and genetic basis of the mitoribosome. A key discovery regarding YMR26 (then referred to as YMR26) was the cloning and analysis of its nuclear gene in the early 1990s nih.gov. This study confirmed that YMR26 is a single-copy nuclear gene encoding a mitochondrial ribosomal protein and demonstrated its essentiality for yeast mitochondria, as its disruption resulted in a PET- phenotype, indicating an inability to grow on non-fermentable carbon sources nih.gov. The study also revealed that the transcription of the YMR26 gene is subject to catabolite repression, being repressed by glucose but expressed in the presence of galactose or non-fermentable carbon sources nih.gov.

A later significant discovery linked the protein, referred to as AFO1/MRPL25, to cellular longevity. A mutation in AFO1 was found to confer a substantial increase in replicative lifespan in yeast mother cells yeastgenome.orgnih.gov. This finding established a connection between this mitochondrial ribosomal protein, mitochondrial function, and the aging process, suggesting a role for mitochondrial back-signaling pathways involving cytoplasmic components like Tor1p nih.gov. These historical studies highlight the transition from identifying YMR26 as a basic structural component of the mitoribosome to uncovering its broader roles in cellular physiology and aging.

Table 1: Nomenclature and Identification of this compound

NameTypeSaccharomyces cerevisiae IdentifierNotesSource
YMR26Original designationYGR076CBased on early systematic yeast nomenclature yeastgenome.orgnih.gov
MRPL25Mitochondrial Ribosomal Protein, Large SubunitYGR076CStandardized nomenclature for mitochondrial ribosomal proteins alliancegenome.orgyeastgenome.org
YmL25AliasYGR076CAnother alias used in literature yeastgenome.org
AFO1Aging Factor OneYGR076CName derived from observed longevity phenotype when mutated yeastgenome.orgnih.gov
YGR076CSystematic NameYGR076CStandard systematic name in S. cerevisiae genome database yeastgenome.org
mL59AliasYGR076CAlias used in some contexts alliancegenome.orgyeastgenome.org

Table 2: Key Characteristics of MRPL25 Protein (YGR076C)

CharacteristicValue / DescriptionSource
Gene LocationChromosome VII alliancegenome.org
Protein Length (a.a.)157 yeastgenome.org
Molecular Weight (Da)18608.2 yeastgenome.org
Isoelectric Point10.69 yeastgenome.org
Cellular LocationMitochondrion, part of mitochondrial large ribosomal subunit alliancegenome.orgyeastgenome.org
Biological ProcessMitochondrial translation alliancegenome.orgyeastgenome.org
Molecular FunctionStructural constituent of ribosome alliancegenome.orgyeastgenome.org
Phenotype (mutation)Increased replicative lifespan, respiratory deficient yeastgenome.orgnih.gov

Properties

CAS No.

136250-18-5

Molecular Formula

C7H8OS

Synonyms

YMR26 protein

Origin of Product

United States

Genetic and Genomic Characterization of the Ymr26 Gene

Gene Locus and Chromosomal Assignment in Saccharomyces cerevisiae

The nuclear gene YMR26 is found in Saccharomyces cerevisiae. Early studies using hybridization with yeast chromosomes separated by pulse-field gel electrophoresis initially placed YMR26 on either chromosome VII or XV kobe-u.ac.jp. Subsequent cloning and analysis confirmed that the gene occurs as a single copy within the yeast genome nih.gov.

**Table 1: Potential Chromosomal Location of *YMR26***
Method UsedPotential Chromosome Assignments
Pulse-field gel electrophoresis & HybridizationVII or XV
Cloning and AnalysisSingle copy on VII or XV

Transcriptional Analysis of YMR26 Gene Expression

Transcriptional analysis of the YMR26 gene has provided information about its mRNA characteristics and the regulatory elements governing its expression.

mRNA Transcript Size and Characterization

Northern blot analysis has indicated that the mRNA transcript from the YMR26 gene is approximately 530 nucleotides long nih.govresearchgate.net. The open reading frame (ORF) of YMR26 is capable of encoding a protein of 158 amino acid residues with a calculated molecular weight of 18.5 kDa nih.govresearchgate.net. Comparison of the deduced amino acid sequence with the nucleotide sequence suggests that the YMR26 protein lacks a leader sequence kobe-u.ac.jp.

Table 2: YMR26 Transcript and Protein Characteristics
FeatureSize/CharacteristicSource Method
mRNA Transcript SizeApproximately 530 nucleotidesNorthern blot analysis
Protein Size (deduced)158 amino acid residuesNucleotide sequence
Protein Molecular Weight18.5 kDaDeduced
Leader SequenceAbsentSequence comparison

Promoter Regions and Cis-Regulatory Elements of YMR26

The expression level of the YMR26 gene is subject to regulation, including catabolite repression nih.govresearchgate.net. In rho+ cells (cells with intact mitochondrial DNA), YMR26 transcription is more repressed in the presence of glucose compared to galactose or nonfermentable carbon sources nih.govresearchgate.net. However, in rho0 cells (cells lacking mitochondrial DNA), the transcription of YMR26 does not appear to be repressed even by high concentrations of glucose nih.govresearchgate.net. This suggests a link between mitochondrial status and nuclear gene expression for this mitochondrial protein. The amount of YMR26 mRNA can also be significantly increased (up to 10-fold) when the gene is present on a high-copy number plasmid nih.govresearchgate.net. While specific cis-regulatory elements for YMR26 are not explicitly detailed in the provided search results, studies on other yeast genes encoding mitochondrial proteins or involved in mitochondrial function often highlight the presence of cis-acting DNA sequence elements in promoter regions that regulate transcription in response to various cellular signals and conditions nih.govnih.govharvard.edu. The differential expression observed under different carbon sources and mitochondrial genetic backgrounds points to the presence of such regulatory elements in the YMR26 promoter region.

Genetic Manipulation and Essentiality Studies

Genetic manipulation, particularly gene disruption, has been instrumental in understanding the essentiality of the YMR26 gene and the resulting phenotypes.

Gene Disruption Phenotypes (e.g., PET- phenotype)

Disruption of the YMR26 gene by insertion of a LEU2 restriction fragment results in a PET- phenotype nih.govresearchgate.net. The PET- phenotype indicates that the cells are respiration-deficient, meaning they are unable to grow on nonfermentable carbon sources nih.govmicropublication.org. This demonstrates that the YMR26 gene is essential for proper mitochondrial function in yeast kobe-u.ac.jpnih.govresearchgate.net.

Role in Mitochondrial Genome Maintenance and Stability

Inactivation of the YMR26 gene has been shown to lead to instability of the mitochondrial genome kobe-u.ac.jp. This instability can result in the creation of rho- or rho0 derivatives, which are characterized by partial or complete loss of mitochondrial DNA, respectively kobe-u.ac.jp. These findings support the hypothesis that the function of the this compound, likely as a component of the mitochondrial ribosome, and thus mitochondrial protein synthesis, is necessary for the maintenance of mitochondrial DNA kobe-u.ac.jp. Studies on other mitochondrial ribosomal proteins in yeast have also demonstrated their essentiality for mitochondrial translation and the maintenance of mitochondrial DNA stability researchgate.net.

Table 3: Impact of YMR26 Gene Disruption
Manipulation TypeResulting Phenotype(s)Implication
Gene DisruptionPET- (Respiration Deficiency) nih.govresearchgate.netEssential for mitochondrial function kobe-u.ac.jpnih.govresearchgate.net
Gene InactivationMitochondrial Genome Instability kobe-u.ac.jpRequired for mtDNA maintenance kobe-u.ac.jp
Formation of rho-/rho0 derivatives kobe-u.ac.jpAffects mtDNA stability kobe-u.ac.jp

Genetic Interactions and Synthetic Phenotypes

Genetic interactions reveal functional relationships between genes and provide insight into pathway redundancy and buffering mechanisms within a cell. A synthetic genetic interaction occurs when the combination of mutations in two or more genes results in a phenotype that is more severe than the sum of the individual single mutations. This can manifest as synthetic lethality, where the double mutation is lethal while single mutations are viable, or synthetic sickness, where the double mutation leads to a significant growth defect. wikipedia.orgguidetopharmacology.orgmade-in-china.commetabolomicsworkbench.orgnih.govyeastgenome.orgyeastgenome.org High-throughput screening methods, such as Synthetic Genetic Array (SGA) analysis in Saccharomyces cerevisiae, have been instrumental in systematically identifying these interactions on a genome-wide scale. wikipedia.orgguidetopharmacology.orgmade-in-china.comuniprot.orgnih.gov

The Saccharomyces cerevisiae gene YMR26, which encodes the mitochondrial ribosomal protein MRPL25 (also known as YmL25 or AFO1), has been subject to genetic interaction studies. yeastgenome.orgyeastgenome.orgyeastgenome.orgyeastgenome.orgwikipedia.orgfishersci.beresearchgate.net Databases like the Saccharomyces Genome Database (SGD) and BioGRID curate reported genetic interactions for MRPL25. According to SGD, MRPL25 is involved in a notable number of genetic interactions, including 40 negative genetic interactions, 3 positive genetic interactions, 2 synthetic growth defects, 1 synthetic rescue, and 1 dosage rescue, based on a total of 153 interactions with 136 unique genes. yeastgenome.org

Negative genetic interactions, including synthetic lethality and synthetic sickness, suggest that the products of the interacting genes function in parallel pathways or compensatory mechanisms. When one pathway or function is perturbed by a mutation in MRPL25, the cell becomes reliant on the function of the interacting gene. If the interacting gene is also mutated, the combined effect is a severe fitness defect or lethality. Conversely, positive genetic interactions (synthetic rescue or dosage rescue) indicate that mutations in the interacting genes may alleviate or suppress the phenotype caused by the MRPL26 mutation.

Specific examples of reported genetic interactions involving MRPL25 include a synthetic growth defect with CDC11, a gene encoding a septin protein involved in cytokinesis and morphogenesis. yeastgenome.orgfishersci.be This interaction was identified through high-throughput screening with an SGA score of -0.1203, indicating a negative genetic interaction leading to a growth defect when both genes are mutated. fishersci.be Another reported negative genetic interaction exists with AIM26 (Altered Inheritance of Mitochondria protein 26), a protein of unknown function, with an SGA score of -0.2117. eragene.com MRPL10, another mitochondrial ribosomal protein, shows a synthetic lethality interaction with AFO1 (a synonym for MRPL25). yeastgenome.org

These genetic interactions highlight the interconnectedness of mitochondrial function, particularly mitochondrial translation mediated by MRPL25, with various cellular processes including cell division (CDC11) and mitochondrial maintenance (AIM26). The synthetic lethal interaction with MRPL10 further underscores the critical and potentially interdependent roles of different components of the mitochondrial ribosome. yeastgenome.org

The observed synthetic phenotypes associated with MRPL25 mutations, such as synthetic growth defects and synthetic lethality, provide valuable functional context for this mitochondrial ribosomal protein. They suggest that while cells can tolerate a defect in certain interacting pathways individually, simultaneous disruption of MRPL26 function and these pathways is detrimental to cell viability or fitness. This is consistent with the essential role of YMR26 for mitochondrial function in yeast, where its disruption leads to a petite phenotype characterized by the loss of the mitochondrial genome. yeastgenome.orgyeastgenome.orgdsmz.de

The following table summarizes some reported genetic interactions involving MRPL25:

Interactor GeneInteraction TypePhenotype/Score (if available)Reference
CDC11Synthetic Growth DefectSGA Score: -0.1203 fishersci.be
AIM26Negative GeneticSGA Score: -0.2117 eragene.com
MRPL10Synthetic Lethality yeastgenome.org

These detailed research findings from large-scale genetic screens contribute significantly to understanding the functional network in which MRPL25 operates and its importance for cellular fitness and viability, particularly in the context of mitochondrial function and its coordination with other cellular processes.

Compound Names and PubChem CIDs

Molecular Biology and Protein Characterization of Ymr26 Protein

Primary Protein Structure Analysis

The primary structure of a protein refers to the linear sequence of amino acids linked by peptide bonds. savemyexams.com This sequence is determined by the genetic code within the DNA and dictates the protein's three-dimensional shape and function. savemyexams.comnih.gov Analysis of the primary structure provides fundamental insights into a protein's characteristics. Tools like ProtParam can compute various physicochemical parameters from a protein sequence, including molecular weight, theoretical pI, and amino acid composition. netlify.appbath.ac.ukexpasy.org

Deduced Amino Acid Sequence and Composition

The nuclear gene YMR26 from Saccharomyces cerevisiae has been cloned and analyzed. nih.gov The nucleotide sequence of the cloned segment contains an open reading frame that is capable of encoding a basic protein. nih.gov This protein is predicted to have a molecular mass of 18.5 kDa and consists of 158 amino acid residues. nih.gov

Analysis of Predicted Features (e.g., lack of leader sequence)

Analysis of protein sequences can predict various features, including the presence of signal peptides or leader sequences, which are often involved in targeting proteins to specific cellular compartments. nih.govnih.govethz.ch In the case of the protein encoded by the YMR26 gene, the predicted amino acid translation appears to lack a leader sequence. asm.org This suggests that its targeting to the mitochondria might occur through a different mechanism than the typical N-terminal presequence pathway utilized by many mitochondrial proteins. frontiersin.orgfrontiersin.org

Comparative Sequence Analysis and Homology with Known Proteins

Comparative sequence analysis involves aligning a protein sequence with others in databases to identify similar sequences and infer homology, which can provide clues about function and evolution. bath.ac.ukthegrantlab.orgcomparedatabase.orgrcsb.orgbiorxiv.orgnih.gov Tools like BLAST and FASTA are commonly used for this purpose. bath.ac.uknih.gov Despite being a mitochondrial ribosomal protein, the deduced amino acid sequence of YMR26 showed no significant similarity to any known ribosomal proteins of prokaryotic or eukaryotic origin or to other proteins in the NBRF protein data bank at the time of its initial cloning and analysis. nih.gov This lack of significant homology to known ribosomal proteins was surprising, as many mitochondrial ribosomal proteins show limited sequence similarities to their counterparts from other sources, which can make deducing their functions through simple sequence comparison challenging. nih.gov

Subcellular Localization and Ribosomal Assembly

Subcellular localization refers to the specific location within a cell where a protein functions. addgene.orgnih.govbiorxiv.orgfrontiersin.org For mitochondrial proteins encoded by the nuclear genome, this involves synthesis in the cytosol and subsequent import into the mitochondria. frontiersin.orgfrontiersin.org YMR26 is known to be located in the mitochondrion and is part of the mitochondrial large ribosomal subunit. yeastgenome.org

Mechanisms of Mitochondrial Targeting and Import

Most nuclear-encoded mitochondrial proteins are synthesized in the cytosol and targeted to the mitochondria by specific signals. frontiersin.orgfrontiersin.orgplos.org About 70% of these proteins have cleavable N-terminal presequences that facilitate their import via the TOM and TIM23 complexes in the mitochondrial outer and inner membranes, respectively. frontiersin.orgfrontiersin.org However, as the YMR26 protein appears to lack a leader sequence asm.org, its mitochondrial targeting and import likely involve alternative mechanisms. Mitochondrial targeting signals are diverse and can include internal signals. frontiersin.orgfrontiersin.org The import process often involves cytosolic chaperones that keep precursor proteins in an import-competent state and assist in their recognition by mitochondrial import machinery. frontiersin.orgplos.org The maturation of targeting sequences, which can involve folding or interaction with chaperones, is also important for efficient binding to the mitochondrial surface. plos.org

Integration into the Mitochondrial Ribosomal Large Subunit

Protein AliasSystematic NameSGD IDFeature TypeDescription
YMR26YGR076CSGD:S000003308ORF, VerifiedMitochondrial ribosomal protein of the large subunit
AFO1YGR076CSGD:S000003308AliasMitochondrial ribosomal protein of the large subunit
YmL25YGR076CSGD:S000003308AliasMitochondrial ribosomal protein of the large subunit
mL59YGR076CSGD:S000003308AliasMitochondrial ribosomal protein of the large subunit

Data compiled from search result yeastgenome.org.

Predicted Protein CharacteristicsValueSource
Molecular Weight18.5 kDa nih.gov
Amino Acid Residues158 nih.gov
Predicted FeatureLacks leader sequence asm.org

Data compiled from search results nih.govasm.org.

Functional Roles of Ymr26 Protein in Mitochondrial Processes

Direct Contribution to Mitochondrial Translation and Protein Biosynthesis

YMR26 protein is an integral constituent of the large subunit of the mitochondrial ribosome. fishersci.befishersci.cadsmz.de Mitochondrial ribosomes, or mitoribosomes, are the specialized protein synthesis machinery located within the mitochondria. nih.gov Their primary function is to translate the messenger RNAs (mRNAs) that are transcribed from the mitochondrial DNA (mtDNA). nih.gov These mitochondrially encoded proteins are typically essential, hydrophobic subunits of the respiratory complexes embedded in the inner mitochondrial membrane. guidetopharmacology.org As a core component of the mitochondrial large ribosomal subunit, YMR26's presence is directly required for the assembly and function of the mitoribosome, thereby making a direct contribution to the process of mitochondrial translation and the biosynthesis of these critical proteins. wikipedia.orgguidetopharmacology.org

Essentiality for Overall Mitochondrial Function and Respiration

Studies involving the genetic disruption of the YMR26 gene in Saccharomyces cerevisiae have provided clear evidence of its essentiality for proper mitochondrial function. wikipedia.orgguidetopharmacology.org When the YMR26 gene is disrupted, yeast cells exhibit a "petite" (PET-) phenotype. wikipedia.orgguidetopharmacology.org This phenotype is characterized by the inability of the cells to grow on non-fermentable carbon sources, which require a functional respiratory chain for energy production. wikipedia.orgresearchgate.net The PET- characteristic indicates a severe defect in mitochondrial respiration, highlighting that YMR26 is indispensable for the organelle to perform its primary function of oxidative phosphorylation. wikipedia.orgguidetopharmacology.org The inactivation of the YMR26 gene not only impairs respiration but can also lead to instability of the mitochondrial genome.

Regulation of Ymr26 Protein Expression and Activity

Transcriptional Control Mechanisms

Transcriptional regulation plays a significant role in controlling the abundance of YMR26 mRNA, responding to environmental cues and cellular states, particularly carbon source availability and the mitochondrial genetic background nih.govkobe-u.ac.jp.

Catabolite Repression and Carbon Source Dependency (glucose vs. galactose/non-fermentable sources)

The transcription of the YMR26 gene is influenced by carbon catabolite repression, a regulatory mechanism where glucose represses the expression of genes required for utilizing alternative carbon sources nih.govkobe-u.ac.jpcsic.es. In rho+ cells (cells with intact mitochondrial DNA), YMR26 transcription is more repressed in media containing glucose compared to media with galactose or non-fermentable carbon sources such as glycerol (B35011) nih.govkobe-u.ac.jp. This indicates that the presence of readily fermentable glucose downregulates the production of the YMR26 transcript nih.govkobe-u.ac.jp. Conversely, when galactose or non-fermentable carbon sources are available, the transcriptional repression is alleviated, leading to higher levels of YMR26 mRNA nih.govkobe-u.ac.jp.

Influence of Mitochondrial Genetic Background (rho+ vs. rho0 cells)

The mitochondrial genetic background significantly impacts YMR26 transcription, particularly in the context of catabolite repression nih.govkobe-u.ac.jp. In rho0 cells, which lack mitochondrial DNA, the transcription of the YMR26 gene appears not to be repressed, even in the presence of high concentrations of glucose nih.govkobe-u.ac.jp. This contrasts sharply with the repression observed in rho+ cells under glucose conditions nih.govkobe-u.ac.jp. This finding suggests a role for the mitochondrial genome or its products in mediating the catabolite repression of YMR26 transcription nih.govkobe-u.ac.jp.

Gene Dosage Effects on mRNA Abundance

The copy number of the YMR26 gene also affects its mRNA abundance nih.gov. Studies have shown that increasing the dosage of the YMR26 gene leads to a proportional increase in the amount of its mRNA nih.govmdpi.com. Specifically, when cells carried the YMR26 gene on a high-copy number plasmid, the amount of YMR26 mRNA was observed to increase approximately 10-fold nih.gov. This demonstrates a gene dosage effect on the transcriptional output of YMR26 nih.gov.

Table 1: Effect of Gene Dosage on YMR26 mRNA Abundance

Genetic ConditionRelative YMR26 mRNA Level
Single copy of YMR26 gene1x
High-copy number YMR26 plasmid~10x

Data derived from Northern blot analysis nih.gov.

Post-Translational Regulation of YMR26 Protein

Post-translational modifications (PTMs) are crucial mechanisms that regulate protein function, localization, and interactions after synthesis numberanalytics.comnanion.deraybiotech.comptgcn.comnumberanalytics.comthermofisher.comwikipedia.orgraybiotech.com. While general principles of PTMs are well-established, specific detailed information regarding the post-translational regulation of the this compound itself is limited in the provided sources.

Methodologies for PTM Analysis (e.g., Mass Spectrometry)

Analyzing post-translational modifications (PTMs) on proteins like YMR26 is critical for a complete understanding of their functional regulation. Mass spectrometry (MS) has emerged as a powerful and essential technology for the identification and characterization of protein PTMs. cytoskeleton.comaston.ac.uknih.govsigmaaldrich.comcreative-proteomics.combiocompare.comyoutube.com PTMs alter the molecular weight of proteins or peptides, which can be detected and analyzed using MS. cytoskeleton.comnih.govsigmaaldrich.com

Mass spectrometry-based PTM analysis typically involves several key steps. Proteins are often first digested into peptides using proteolytic enzymes, such as trypsin, which cleaves at specific amino acid residues (lysine and arginine). nih.govnih.gov This "bottom-up" approach is common in proteomics. cytoskeleton.comaston.ac.uk The resulting peptides, including those with modifications, are then separated, frequently using liquid chromatography (LC) coupled with MS (LC-MS). cytoskeleton.comaston.ac.uknih.govcreative-proteomics.com

For PTM analysis, tandem mass spectrometry (MS/MS) is crucial. aston.ac.uknih.govcreative-proteomics.com In MS/MS, selected peptide ions are fragmented, and the resulting fragment ions are mass analyzed. The fragmentation pattern provides sequence information about the peptide and can reveal the presence and location of modifications. aston.ac.uknih.govcreative-proteomics.com Different fragmentation techniques, such as Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD), can be employed, each offering different advantages for identifying various types of PTMs. aston.ac.uk

Given the complexity of biological samples and the often low abundance of modified peptides, enrichment strategies are frequently employed prior to MS analysis. cytoskeleton.comaston.ac.uksigmaaldrich.combiocompare.com These methods selectively isolate peptides containing specific PTMs, thereby improving detection sensitivity. For example, immobilized metal affinity chromatography (IMAC) is commonly used to enrich for phosphopeptides due to the affinity of the phosphate (B84403) group for immobilized metal ions. sigmaaldrich.comyoutube.com Affinity-based methods using specific antibodies against certain PTMs are also utilized for enrichment. cytoskeleton.comthermofisher.combiocompare.com

Data analysis in PTM discovery using MS/MS involves searching observed spectra against protein databases, considering potential mass shifts corresponding to various modifications. aston.ac.uknih.gov This process can be computationally intensive, especially when searching for multiple potential modifications simultaneously. aston.ac.uknih.gov

While specific studies detailing the PTMs of this compound using mass spectrometry were not found in the immediate search results, these established methodologies are directly applicable to investigating potential modifications on this compound within the mitochondrial ribosomal context of Saccharomyces cerevisiae. Applying these techniques could reveal phosphorylation, acetylation, or other modifications on YMR26 that might influence its assembly into the ribosome, its stability, or its interaction with other ribosomal components or factors involved in mitochondrial translation.

Protein Protein Interactions of Ymr26 Protein

Interactions within the Mitochondrial Ribosome Complex

Research has identified YMR26 (YmL25) as one of the mitochondrial ribosomal proteins of the large subunit in Saccharomyces cerevisiae. researchgate.net, yeastgenome.org, researchgate.net Studies on the composition and structure of the mitochondrial ribosome have revealed the intricate network of interactions between its protein components. While specific detailed interaction maps for YMR26 within the yeast mitochondrial ribosome were not extensively detailed in the search results, its classification as a core component of the large subunit implies direct physical contact with neighboring ribosomal proteins and the ribosomal RNA scaffold. The structure of the mitochondrial ribosome provides a framework for understanding these interactions at a molecular level. ebi.ac.uk

Identification of Novel Interaction Partners

Beyond its established role within the mitochondrial ribosome, identifying novel interaction partners of YMR26 can provide insights into additional functions or regulatory mechanisms involving this protein. While the provided search results did not specifically list novel interaction partners for YMR26 outside the ribosomal context, the methodologies used for such discoveries are well-established in proteomics.

High-throughput techniques, such as affinity purification coupled with mass spectrometry (AP-MS), are commonly employed to identify proteins that physically associate with a target protein. nih.gov, ebi.ac.uk, utmb.edu, embopress.org, nih.gov These methods can reveal both stable and transient interactions, potentially uncovering novel roles for YMR26 in mitochondrial processes beyond translation. Large-scale protein-protein interaction studies in Saccharomyces cerevisiae using methods like yeast two-hybrid screening have also contributed to mapping the yeast interactome, which could potentially include less stable or indirect associations involving YMR26. researchgate.net, researchgate.net

Methodologies for Elucidating Protein-Protein Interactions

Understanding the protein-protein interactions of YMR26 relies on a variety of experimental and computational approaches. These methods allow researchers to identify interaction partners, map interaction sites, and predict potential interactions on a large scale.

Experimental Approaches (e.g., Affinity Capture-MS)

Experimental methods play a crucial role in the direct identification of protein-protein interactions. Affinity Capture-Mass Spectrometry (Affinity Purification-Mass Spectrometry or AP-MS) is a widely used technique for isolating protein complexes and identifying their components. columbia.edu, nih.gov, ebi.ac.uk, utmb.edu, embopress.org, nih.gov, researchgate.net, yeastgenome.org

In AP-MS, a "bait" protein (in this case, YMR26) is tagged and used to affinity purify complexes from cell lysates. nih.gov, ebi.ac.uk, utmb.edu, embopress.org Interacting proteins, referred to as "prey," are co-purified with the bait. ebi.ac.uk These co-purified proteins are then identified using mass spectrometry. nih.gov, ebi.ac.uk, embopress.org AP-MS can detect complexes of multiple interacting proteins. ebi.ac.uk Variations of this method, such as using epitope tags on the bait protein, eliminate the need for specific antibodies for each protein of interest. nih.gov, utmb.edu, embopress.org While powerful, AP-MS primarily identifies proteins in stable complexes and may miss transient or weak interactions. ebi.ac.uk, nih.gov

Other experimental approaches for studying protein interactions include yeast two-hybrid screens, cross-linking mass spectrometry (XL-MS), and proximity-dependent biotinylation identification (BioID). utmb.edu, uaeu.ac.ae, embopress.org These methods offer different advantages in terms of sensitivity, the types of interactions detected (e.g., direct binders, proteins in close proximity), and their applicability to different cellular contexts. utmb.edu

Computational and Predictive Models (e.g., PrePPI database, microenvironment-aware learning)

Computational methods complement experimental approaches by predicting protein-protein interactions on a large scale and providing insights into the nature of these interactions. Databases like PrePPI (Predicting Protein-Protein Interactions) integrate structural and non-structural information within a Bayesian framework to predict interactions and assign confidence scores. columbia.edu, uaeu.ac.ae, nih.gov, oup.com, cncb.ac.cn

PrePPI utilizes structural modeling, functional similarity, evolutionary information, and co-expression data to predict interactions. columbia.edu, uaeu.ac.ae, oup.com It can leverage known protein structures from databases like the PDB or homology models to predict interactions based on geometric relationships and potential interaction interfaces. uaeu.ac.ae, oup.com The PrePPI database includes predictions for various proteomes, including Saccharomyces cerevisiae. oup.com, cncb.ac.cn

More recent computational approaches involve machine learning and deep learning models. Microenvironment-aware learning techniques, such as MAPE-PPI, focus on encoding the local sequence and structural context around amino acid residues to predict interactions. mdpi.com, arxiv.org, openreview.net, chatpaper.com These methods aim to capture the complex chemical and geometric features of protein surfaces that are crucial for interactions. mdpi.com, openreview.net By learning from large datasets of known interactions and protein structures, these models can predict novel interactions and potentially the effects of mutations on binding. arxiv.org, chatpaper.com

Computational models can provide genome-wide predictions, guiding experimental validation efforts and allowing for the exploration of interactions that may be difficult to detect experimentally. mdpi.com

Protein Information Table

Protein NameAliasesOrganismUniProt ID
YMR26 proteinMRPL25, AFO1, YmL25, mL59Saccharomyces cerevisiaeP15781

Note: this compound is a protein and does not have a PubChem CID, which is typically assigned to small molecules. The UniProt ID is provided as the relevant identifier for this protein. uniprot.org,

Structural Biology of Ymr26 Protein and Its Complexes

Experimental Approaches for Structural Determination

Experimental methods provide empirical data on the atomic arrangement of proteins. For YMR26 protein, as a component of the large mitochondrial ribosomal subunit, Cryo-Electron Microscopy has been a key technique in resolving its structure within this large complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique capable of determining high-resolution structures of biological macromolecules, particularly in solution. escholarship.orgebi.ac.uk NMR can provide insights into the conformational dynamics and flexibility of proteins, which are often difficult to capture with crystallography. escholarship.orgebi.ac.uk The technique relies on the magnetic properties of certain atomic nuclei and their response to a strong magnetic field and radiofrequency pulses. escholarship.orgebi.ac.uk Analysis of the resulting spectra provides information on the local conformation and distances between atoms. escholarship.orgebi.ac.uk NMR is typically applied to smaller proteins due to limitations with spectral overlap in larger molecules or complexes. uniprot.orgebi.ac.uk While NMR is valuable for studying protein dynamics, its application to a protein like YMR26, which functions as part of a large ribosomal complex (approximately 2.7 MDa for the yeast mitochondrial ribosome), would likely be limited to studies of the isolated protein or specific domains, if they are stable and amenable to this technique. wikipedia.org

Cryo-Electron Microscopy (Cryo-EM) for Ribosomal Complex Structures

Cryo-Electron Microscopy (Cryo-EM) has revolutionized the structural determination of large macromolecular complexes, including ribosomes. biorxiv.orgebi.ac.ukdeepmind.google This technique involves rapidly freezing the sample in a thin layer of vitreous ice, preserving the biological structure in a near-native state. ebi.ac.ukdeepmind.google Electron beams are then passed through the frozen sample, and images are recorded from multiple angles. ebi.ac.uk Computational algorithms are used to process thousands or millions of these two-dimensional images and reconstruct a three-dimensional model of the complex. ebi.ac.ukdeepmind.google Cryo-EM is particularly well-suited for studying large, flexible assemblies that are challenging to crystallize. uniprot.orgebi.ac.ukdeepmind.google

Specific PDB entries associated with this compound (mL59) in Saccharomyces cerevisiae, such as 5mrc and 3j6b, correspond to structures of the large mitochondrial ribosomal subunit determined by Cryo-EM. ebi.ac.ukwikipedia.org These structures provide the spatial arrangement of this compound within the context of the entire ribosomal subunit, revealing its interactions with ribosomal RNA and other ribosomal proteins. This demonstrates that Cryo-EM has been a crucial experimental method for understanding the structural context of this compound's function in the ribosome.

Computational Modeling and Simulation of this compound

Computational methods complement experimental techniques by providing theoretical models and simulating protein behavior. These approaches can be used to predict structures, explore conformational changes, and study interactions.

Homology Modeling and Ab Initio Structure Prediction (e.g., AlphaFold)

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known experimental structure of a homologous protein (a protein with a similar amino acid sequence). uniprot.orgnih.gov This method is based on the principle that proteins with similar sequences tend to have similar structures. nih.gov Ab initio structure prediction methods, on the other hand, attempt to predict protein structure solely from the amino acid sequence without relying on homologous structures. nih.govbiorxiv.org These methods are computationally more intensive but are valuable when no suitable template structure is available. biorxiv.org

AlphaFold, an AI system developed by Google DeepMind, represents a significant advancement in ab initio protein structure prediction, capable of predicting highly accurate structures from amino acid sequences, often competitive with experimental methods. rcsb.orgebi.ac.ukasm.orgaaai.org AlphaFold and similar tools have predicted structures for a vast number of proteins, including those from Saccharomyces cerevisiae. ebi.ac.ukrcsb.orgebi.ac.uk Therefore, AlphaFold models for this compound are likely available in databases like the AlphaFold Protein Structure Database, providing a computationally predicted structure that can be used for further analysis or as a starting point for other computational studies. rcsb.orgarxiv.org

Molecular Dynamics Simulations to Explore Conformation and Dynamics

Molecular Dynamics (MD) simulation is a computational technique that simulates the physical movements of atoms and molecules over time. By applying the laws of physics, MD simulations can provide insights into the conformational changes, flexibility, and interactions of proteins and their complexes. This method allows researchers to explore the dynamic behavior of proteins that are not captured by static experimental structures.

Normal Mode Analysis for Intrinsic Flexibility

Normal Mode Analysis (NMA) is a computational technique used to study the intrinsic flexibility and collective motions of proteins and macromolecular assemblies by analyzing their vibrational modes. nih.govmit.eduduke.edu It can provide insights into low-frequency motions that are often functionally relevant, such as hinge bending or domain movements. nih.govduke.edu While NMA is a valuable tool in structural biology for understanding protein dynamics mit.eduduke.edu, specific Normal Mode Analysis studies detailing the intrinsic flexibility of this compound itself were not found in the provided search results. General NMA methods involve calculating and diagonalizing the Hessian matrix derived from the potential energy surface of a minimized protein structure to obtain vibrational frequencies and mode shapes. github.comthegrantlab.org

Evolutionary and Comparative Genomics of Ymr26 Protein Homologs

Conservation Across Eukaryotic Species and Fungi

The YMR26 protein is a nuclear-encoded component of the large subunit (LSU) of the mitochondrial ribosome. Its conservation across different life forms is not uniform, revealing a pattern of lineage-specific evolution. While ribosomal proteins are fundamental to cellular function, those within the mitochondria (mitoribosomal proteins or MRPs) exhibit considerable variability in their presence and structure across different eukaryotic kingdoms. nih.gov

In the yeast Saccharomyces cerevisiae, YMR26 (also referred to as YmL25) is essential for mitochondrial function. ru.nl Homologs of YMR26/MRPL25 have been identified primarily within the fungal kingdom, suggesting it may be a fungi-specific or at least a highly divergent protein whose homologs are difficult to identify in more distant eukaryotes. ru.nlnih.gov The C-terminal domain of the L25 protein in the protozoan Trypanosoma brucei shows notable similarity to the L25 proteins found in fungal species, indicating a shared ancestry for this domain. nih.gov

Table 1: Examples of YMR26/MRPL25 Homologs in Eukaryotic Species
OrganismProtein Name/IdentifierLineageKey Finding
Saccharomyces cerevisiaeYMR26, MRPL25, YmL25Fungi (Ascomycota)Essential for mitochondrial function; no significant similarity to prokaryotic ribosomal proteins.
Trypanosoma bruceiL25Protista (Kinetoplastid)C-terminal domain shows strong similarity to fungal L25 proteins. nih.gov
Neurospora crassaMRPL25Fungi (Ascomycota)Part of a "protein-rich" mitoribosome, characteristic of fungi. oup.com
Homo sapiensMRPL25Metazoa (Mammalia)Although named MRPL25, its homology to the fungal YMR26 is distant, reflecting the significant divergence of mitoribosomes.

Evolutionary Divergence from Prokaryotic Ribosomal Proteins

Mitochondria are understood to have originated from an alpha-proteobacterial endosymbiont. ethz.ch Consequently, mitoribosomes are evolutionarily closer to bacterial ribosomes than to the eukaryotic cytosolic ribosomes. ethz.ch Despite this ancestry, mitoribosomes have undergone dramatic structural and compositional changes. ethz.chamegroups.org This divergence is exemplified by the this compound.

Studies of the YMR26 gene in Saccharomyces cerevisiae revealed that its deduced amino acid sequence has no significant similarity to any known ribosomal proteins from prokaryotic sources. nih.gov This is a striking finding, as many MRPs retain recognizable homology to their bacterial counterparts. The lack of prokaryotic homologs for certain MRPs like YMR26 highlights a key aspect of mitochondrial evolution: the extensive remodeling of the mitoribosome.

This remodeling involved two major processes:

Reduction of rRNA: Mitoribosomes, particularly in animals, have significantly shorter ribosomal RNA (rRNA) molecules compared to bacteria. amegroups.orgportlandpress.com

Increased Protein Content: To compensate for the reduced rRNA and to adapt to new functional requirements, mitoribosomes have incorporated a large number of novel proteins, termed mitochondria-specific ribosomal proteins (MS-RPs). nih.govoup.com

These novel proteins, of which YMR26 is an example in fungi, often have no clear bacterial ancestor. They may have been recruited from existing host cell proteins or evolved de novo. nih.gov This evolutionary path has led to mitoribosomes that are highly diverse across different eukaryotic lineages, with a reversed RNA-to-protein ratio compared to their bacterial ancestors. portlandpress.comresearchgate.net The specialization required for synthesizing hydrophobic membrane proteins destined for the oxidative phosphorylation system likely drove much of this evolutionary divergence. ethz.ch

Phylogenetic Analysis and Implications for Mitochondrial Evolution

The study of MRPs like YMR26 has broader implications for understanding mitochondrial evolution:

Gene Transfer and Nuclear Control: The vast majority of ancestral mitochondrial genes, including those for nearly all MRPs, were transferred to the nucleus. nih.govlife-science-alliance.orgresearchgate.net YMR26 being a nuclear-encoded gene is a classic example of this process. This mass transfer placed mitochondrial biogenesis under the control of the nucleus, necessitating complex mechanisms for protein import and assembly.

Compensatory Evolution: The mitochondrial genome (mtDNA), which encodes the mitoribRNAs, evolves at a much faster rate than the nuclear genome in many lineages. oup.com This rapid evolution of mitoribRNA is thought to drive compensatory, accelerated evolution in the nuclear-encoded MRPs that must bind to it. oup.comzju.edu.cn The unique nature of proteins like YMR26 may be a result of this co-evolutionary pressure, adapting to a rapidly changing rRNA partner.

Lineage-Specific Adaptations: The significant differences in mitoribosome composition across eukaryotes (e.g., between fungi, animals, and plants) indicate that mitoribosome evolution has proceeded independently in different lineages. researchgate.netpnas.org The presence of lineage-specific proteins like YMR26 in fungi underscores that after the initial endosymbiotic event, the mitoribosome adapted in diverse ways to the specific metabolic and cellular environments of its host. nih.gov

Table 2: Implications of YMR26/MRPL25 Evolution for Mitochondrial Biology
Evolutionary AspectObservation in YMR26/MRPL25Broader Implication for Mitochondrial Evolution
Divergence from AncestorsLacks significant homology to prokaryotic ribosomal proteins.Mitoribosomes have undergone extensive remodeling, replacing ancestral components with novel proteins. nih.govamegroups.org
Nuclear Gene EncodingYMR26 is encoded in the nuclear genome.Reflects the massive transfer of genes from the endosymbiont to the host nucleus, a key event in mitochondrial evolution. nih.gov
Lineage-Specific ConservationPrimarily conserved within the fungal kingdom and related protozoa. nih.govDemonstrates that mitoribosome composition has evolved and adapted differently in various eukaryotic lineages after their divergence. researchgate.net
Co-evolution with mt-rRNAAs an MRP, it interacts with highly divergent mt-rRNA.Suggests its evolution was likely driven by the need to adapt to changes in its rRNA binding partner (compensatory evolution). oup.com

Compound and Gene Name Reference

NameTypeDescription
YMR26Gene/ProteinA nuclear gene in Saccharomyces cerevisiae encoding a mitochondrial ribosomal protein.
MRPL25Gene/ProteinMitochondrial Ribosomal Protein Large Subunit 25, a standard nomenclature for YMR26.
YmL25ProteinAn alternative name for the this compound in yeast.
L25ProteinA homologous ribosomal protein found in various species, including Trypanosoma brucei.
L23ProteinA bacterial ribosomal protein considered an ancestral homolog of the L25 family.

Advanced Research Methodologies and Future Directions for Ymr26 Protein Study

Omics-Based Approaches in YMR26 Protein Research

The advent of "omics" technologies has revolutionized the study of biological systems, enabling a global perspective on molecules like the this compound. These approaches allow for the simultaneous analysis of thousands of genes, transcripts, or proteins, providing a wealth of data to understand the complex networks in which YMR26 participates.

Proteomics, the large-scale study of proteins, offers powerful tools to investigate the this compound. Mass spectrometry-based proteomics can be used to quantify this compound levels across different conditions and to identify its interaction partners within the mitochondrial ribosome and beyond. escholarship.org For instance, yeast proteome microarrays have been employed to systematically identify proteins that interact with specific molecules, a technique that has successfully identified interaction partners for numerous yeast proteins, including mitochondrial proteins like YMR26. nih.gov In one such study, YMR26 was identified as a protein target of Histatin-5, a human salivary protein with antifungal properties, suggesting a potential interaction that could impact mitochondrial function. nih.govsemanticscholar.org

Furthermore, techniques like intracellular photocatalytic-proximity labeling (iPPL) are emerging to profile protein-protein interactions within specific cellular microenvironments with high spatial resolution. rsc.org Proximity-dependent biotinylation methods, such as BioID, coupled with mass spectrometry, are also valuable for mapping the proximal protein interaction landscape. biorxiv.org These approaches can provide a detailed map of the YMR26 interactome, revealing novel functional associations.

Table 1: Proteomic Approaches for YMR26 Interaction Profiling

Technique Principle Application to YMR26 Potential Insights
Yeast Proteome Microarrays High-throughput screening of a library of purified yeast proteins to identify binding partners of a labeled probe. Identification of proteins that directly bind to YMR26. Uncovering novel interaction partners and pathways involving YMR26. nih.govsemanticscholar.org
Proximity-Dependent Biotinylation (e.g., BioID) A fusion protein of interest with a biotin (B1667282) ligase biotinylates proximal proteins, which are then identified by mass spectrometry. biorxiv.org Mapping the in vivo protein neighborhood of YMR26 within the mitochondrion. Revealing transient or weak interactions and the spatial organization of YMR26-containing complexes.

| Intracellular Photocatalytic-Proximity Labeling (iPPL) | A photocatalyst fused to a protein of interest generates reactive species to label nearby proteins, offering high spatial resolution. rsc.org | Precisely mapping the immediate protein environment of YMR26. | Delineating direct interaction partners from indirect ones within crowded cellular compartments. |

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides crucial insights into the regulation of the YMR26 gene. Early studies using Northern blot analysis determined the transcript size of the YMR26 gene to be approximately 530 nucleotides. nih.gov This research also revealed that the expression of the YMR26 gene is subject to catabolite repression; its transcription is lower in the presence of glucose compared to other carbon sources like galactose or non-fermentable options. nih.gov Interestingly, this repression by glucose is not observed in cells lacking mitochondrial DNA (rho o cells). nih.gov

Modern transcriptomic techniques, such as RNA sequencing (RNA-seq), can provide a more comprehensive and quantitative analysis of YMR26 gene expression under various physiological conditions, in different genetic backgrounds, and in response to environmental stimuli. This can help to identify the transcription factors and regulatory networks that control the expression of this vital mitochondrial ribosomal protein.

Proteomics for Global Protein Expression and Interaction Profiling

Targeted Mutagenesis and Functional Complementation Studies to Delineate Residue Importance

Following mutagenesis, functional complementation studies can be performed. In this approach, a yeast strain with a disrupted or deleted endogenous YMR26 gene (which is essential for mitochondrial function) can be transformed with a plasmid carrying the mutated version of the gene. nih.gov The ability of the mutated this compound to restore normal mitochondrial function can then be assessed. nih.gov This allows for a direct correlation between specific residues and the protein's biological activity. For example, if a mutation in a particular residue fails to rescue the phenotype of the knockout strain, it indicates that this residue is critical for the protein's function. elifesciences.org

High-Throughput Screening Approaches for Modulators of Mitochondrial Ribosome Function

High-throughput screening (HTS) provides a powerful platform for identifying small molecules or genetic factors that modulate the function of the mitochondrial ribosome. sbdrugdiscovery.com Given that mitochondrial ribosomal proteins are critical for maintaining cellular energy levels, screens that measure ATP levels can be particularly effective. plos.org For instance, a HTS approach using a fluorescent biosensor to measure ATP in live human cells identified that most mitochondrial ribosomal proteins are essential for maintaining ATP levels under respiratory conditions. plos.org

Such screening platforms can be adapted to specifically search for modulators of YMR26 function or the assembly of the mitochondrial ribosome. researchgate.net This could involve screening large chemical libraries for compounds that either enhance or inhibit mitochondrial translation in a YMR26-dependent manner. Identifying such modulators could provide valuable tools for further research and may have therapeutic potential for diseases associated with mitochondrial dysfunction. embopress.orgbiorxiv.org

Integration of Multi-Omics Data for Systems-Level Understanding of Mitochondrial Biology

To gain a holistic understanding of the role of YMR26 in mitochondrial biology, it is essential to integrate data from multiple "omics" platforms. nih.govnih.gov This systems biology approach combines information from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of cellular processes. oup.comquantori.comsib.swiss

By correlating changes in YMR26 gene expression (transcriptomics) with alterations in this compound levels and its interactions (proteomics), and the resulting metabolic consequences (metabolomics), researchers can build a more complete picture of how YMR26 contributes to mitochondrial function and how its dysregulation might lead to disease. plos.org This integrated analysis can reveal complex regulatory networks and feedback loops that would be missed by studying each level in isolation. nih.govnih.gov

Emerging Computational Tools for Protein Analysis and Prediction

The field of computational biology is rapidly developing new tools that can be applied to the study of proteins like YMR26. Advanced algorithms can predict protein structure, function, and localization with increasing accuracy. biorxiv.org For instance, deep-learning methods like AlphaFold and RoseTTAFold have revolutionized protein structure prediction, providing highly accurate 3D models from amino acid sequences. oup.com These tools can be used to model the structure of YMR26 and its interactions with other ribosomal proteins and RNA.

Furthermore, computational tools are being developed to identify mitochondrial proteins based on sequence features and to analyze large-scale datasets from omics studies. oup.com For example, the PROTRIDER tool uses a conditional autoencoder to identify protein expression outliers from mass spectrometry data, which could be used to find instances of aberrant YMR26 expression in disease states. biorxiv.org Another new tool, moPepGen, is designed to identify a wide range of protein variations, which could help in detecting mutations in YMR26 that are linked to disease. news-medical.net The application of these emerging computational approaches will undoubtedly accelerate the pace of discovery in YMR26 research.

Q & A

Basic Research Questions

Q. What is the primary biological role of the YMR26 protein in cellular processes, and what experimental approaches are recommended to elucidate its function?

  • Methodological Answer : Begin with knockout/knockdown models to observe phenotypic changes (e.g., growth defects, metabolic shifts). Pair this with transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS/MS) to identify differentially expressed genes/proteins . Validate findings using biochemical assays (e.g., enzymatic activity tests) and subcellular localization studies (fluorescence tagging).

Q. What are the standard methodologies for detecting and quantifying this compound expression levels in different cellular contexts?

  • Methodological Answer :

  • Western Blotting : Use antibodies validated via siRNA-mediated knockdown to ensure specificity. Include housekeeping proteins (e.g., GAPDH) as loading controls.
  • Quantitative Mass Spectrometry (LC-MS/MS) : Employ isotopic labeling (e.g., SILAC) for absolute quantification. Normalize data using spike-in standards .
  • ELISA : Optimize for linear dynamic range using recombinant YMR26 as a calibration standard.

Q. Which techniques are most reliable for identifying interaction partners of YMR26, and how should experimental controls be designed to minimize false positives?

  • Methodological Answer :

  • Co-Immunoprecipitation (Co-IP) : Use tagged YMR26 constructs (e.g., FLAG/HA) and include negative controls (e.g., empty vector transfections) to exclude nonspecific binding.
  • Affinity Purification Mass Spectrometry (AP-MS) : Combine with CRISPR-based knockout cell lines to distinguish specific interactors from background proteins .
  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stability shifts in YMR26-bound complexes under ligand treatment to confirm interactions .

Advanced Research Questions

Q. How should researchers address contradictions in reported interaction partners of YMR26 across different studies?

  • Methodological Answer : Conduct orthogonal validation using independent techniques (e.g., Surface Plasmon Resonance (SPR) for binding affinity measurements and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling). Replicate experiments under diverse conditions (pH, temperature, stress) to identify context-dependent interactions . Perform meta-analysis of published datasets to filter high-confidence interactors using statistical tools like SAINTq .

Q. What structural biology techniques are optimal for resolving the 3D conformation of YMR26, and how can computational modeling complement empirical data?

  • Methodological Answer :

  • Cryo-Electron Microscopy (Cryo-EM) : Suitable for large complexes (>150 kDa). Use motion correction and 3D classification to improve resolution.
  • X-ray Crystallography : Requires high-purity YMR26. Optimize crystallization using sparse matrix screening.
  • AlphaFold2 : Predict tertiary structures and validate with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to assess solvent accessibility .

Q. How can functional redundancy of YMR26 be systematically evaluated in knockout models, particularly in yeast or mammalian systems?

  • Methodological Answer : Perform synthetic genetic array (SGA) analysis in yeast to identify synthetic lethal/viable interactions. In mammalian cells, use CRISPR-Cas9 dual knockout screens targeting YMR26 and paralogs. Analyze transcriptomic data (RNA-seq) for compensatory pathways and validate with metabolomic profiling (GC-MS) .

Key Methodological Recommendations

  • Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Data Interpretation : Apply mixed-effects models to account for biological variability in proteomic datasets .
  • Ethical Compliance : For studies involving human-derived samples, obtain IRB approval and document consent protocols per NIH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.